

Application Notes and Protocols for Oxonol VI Solution Preparation

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Compound of Interest

Compound Name: *oxonol VI*

Cat. No.: *B1201208*

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Introduction

Oxonol VI is a slow-response, anionic fluorescent dye widely used for measuring membrane potential changes in various biological systems, including lipid vesicles and non-excitabile cells. [1][2][3][4] Its fluorescence intensity is dependent on the transmembrane potential, making it a valuable tool for studying ion channel activity, drug binding, and other processes that alter membrane polarization.[1] In the presence of an inside-positive membrane potential, the negatively charged **Oxonol VI** dye accumulates inside vesicles or cells, leading to an increase in fluorescence. Conversely, membrane hyperpolarization results in a decrease in fluorescence. This document provides detailed protocols for the preparation of **Oxonol VI** stock and working solutions to ensure accurate and reproducible results in membrane potential assays.

Data Presentation

Property	Value	Source(s)
Molecular Weight	316.35 g/mol	
Solubility	Soluble in DMSO, ethanol, and methanol.	MedchemExpress, AAT Bioquest, Sigma-Aldrich
Excitation Wavelength	~599-614 nm	
Emission Wavelength	~634-646 nm	
Recommended Stock Solution Concentration	3.16 mM in ethanol or 1-10 mM in DMSO.	
Recommended Working Solution Concentration	10-500 nM	
Storage of Stock Solution	-20°C for up to 1 month or -80°C for up to 6 months, protected from light.	MedchemExpress

Experimental Protocols

Materials

- Oxonol VI powder
- Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (200 proof)
- Appropriate aqueous buffer (e.g., Tris-HCl, HEPES)
- Microcentrifuge tubes or glass vials with screw caps
- Calibrated pipettes and sterile pipette tips
- Vortex mixer
- Spectrophotometer or fluorometer

Protocol 1: Preparation of Oxonol VI Stock Solution

This protocol describes the preparation of a concentrated stock solution of **Oxonol VI**, which can be stored for future use.

1. Reagent Preparation:

- Ensure that the chosen solvent (DMSO or ethanol) is anhydrous to prevent degradation of the dye.
- Allow the **Oxonol VI** powder and the solvent to equilibrate to room temperature before opening to minimize condensation.

2. Weighing the Dye:

- Accurately weigh the desired amount of **Oxonol VI** powder using a calibrated analytical balance. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE).

3. Dissolving the Dye:

- Add the appropriate volume of solvent to the weighed **Oxonol VI** powder to achieve the desired stock concentration (e.g., for a 1 mM stock solution, add 3.161 mL of DMSO to 1 mg of **Oxonol VI**).
- Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming may be required for higher concentrations, but avoid excessive heat.

4. Storage:

- Aliquot the stock solution into smaller volumes in microcentrifuge tubes or glass vials to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
- Crucially, protect the stock solution from light at all times by wrapping the tubes/vials in aluminum foil or using amber-colored tubes.

Protocol 2: Preparation of Oxonol VI Working Solution

This protocol details the dilution of the stock solution to the final working concentration required for the specific assay.

1. Determine the Final Working Concentration:

- The optimal working concentration of **Oxonol VI** can vary depending on the cell type and experimental conditions but typically ranges from 10 to 500 nM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific application.

2. Dilution of the Stock Solution:

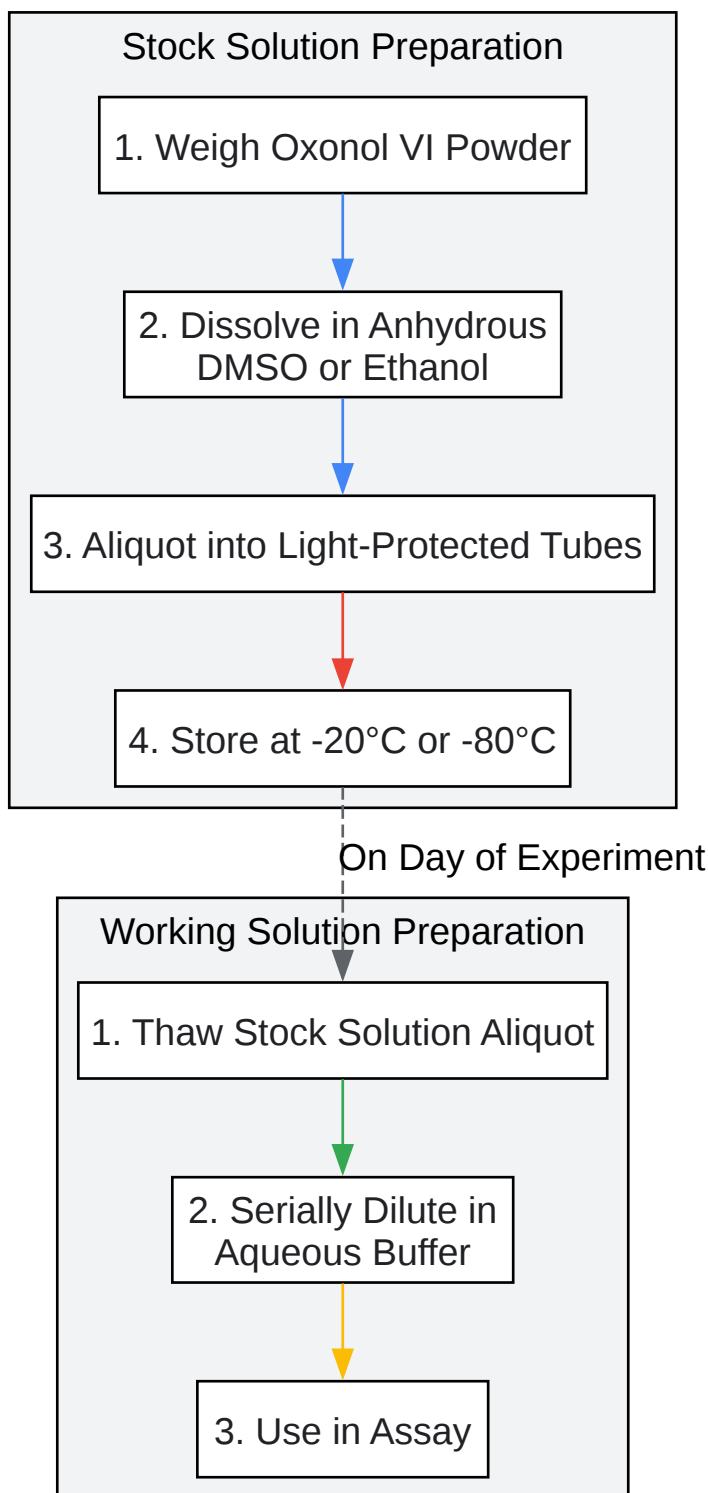
- On the day of the experiment, thaw an aliquot of the **Oxonol VI** stock solution and allow it to reach room temperature, protected from light.
- Perform a serial dilution of the stock solution in the appropriate aqueous buffer to be used in the experiment. For example, to prepare a 100 nM working solution from a 1 mM stock solution, you would perform a 1:10,000 dilution.
- It is recommended to perform a two-step dilution for accuracy. For instance, first dilute the 1 mM stock solution 1:100 in buffer to create an intermediate solution of 10 μ M. Then, dilute this intermediate solution 1:100 in the final assay buffer to achieve the 100 nM working concentration.

3. Use in Assay:

- Add the prepared working solution to the experimental sample (e.g., cell suspension or vesicle preparation) and incubate as required by the specific assay protocol.
- Measure the fluorescence using a spectrophotometer or fluorometer with the appropriate excitation and emission wavelengths.

Visualizations

Workflow for Preparing Oxonol VI Solutions



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Caption: Workflow for the preparation of **Oxonol VI** stock and working solutions.

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